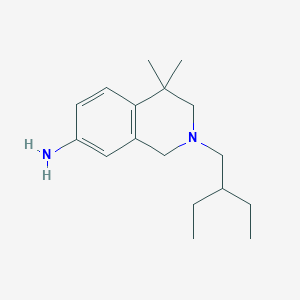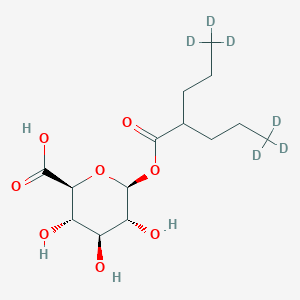
Valproic Acid-d6 Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valproic Acid-d6 Beta-D-Glucuronide is a metabolite of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is specifically labeled with deuterium (d6), making it useful in various research applications, particularly in the study of metabolic pathways and drug interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves the glucuronidation of Valproic Acid-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Valproic Acid-d6 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Valproic Acid-d6 Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by beta-glucuronidase enzymes under mild acidic conditions. This reaction results in the release of Valproic Acid-d6 and glucuronic acid .
Major Products Formed: The major products formed from the hydrolysis of this compound are Valproic Acid-d6 and glucuronic acid .
科学研究应用
Valproic Acid-d6 Beta-D-Glucuronide is extensively used in scientific research to study the metabolic fate of Valproic Acid. It provides insights into detoxification mechanisms and the role of glucuronidation in modulating the bioavailability of Valproic Acid . Additionally, it is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Valproic Acid in the body .
作用机制
Valproic Acid-d6 Beta-D-Glucuronide exerts its effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, resulting in changes in gene expression . The compound also affects various intracellular signaling pathways, contributing to its anticonvulsant and mood-stabilizing properties .
相似化合物的比较
- Valproic Acid Beta-D-Glucuronide
- Valproic Acid
- Sodium Valproate
- Divalproex Sodium
Uniqueness: Valproic Acid-d6 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
属性
分子式 |
C14H24O8 |
|---|---|
分子量 |
326.37 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3 |
InChI 键 |
XXKSYIHWRBBHIC-XVMBEYOISA-N |
手性 SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
规范 SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
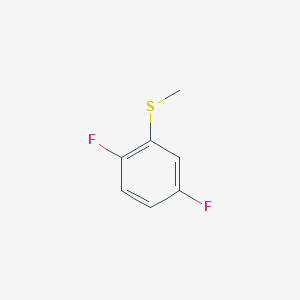
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
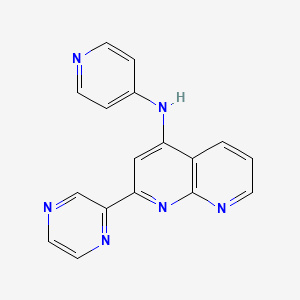
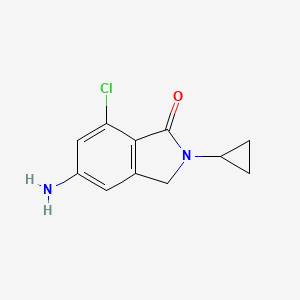
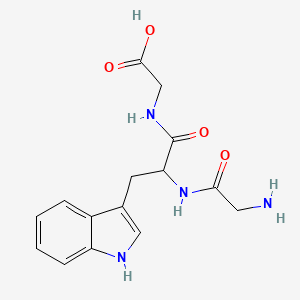

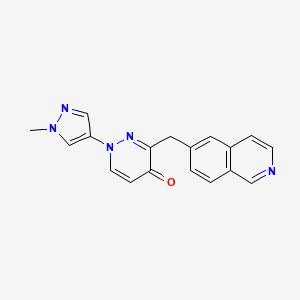
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
